molecular formula C18H24N2O2 B3319219 1,3-Bis((r)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene CAS No. 1086138-48-8

1,3-Bis((r)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene

Cat. No.: B3319219
CAS No.: 1086138-48-8
M. Wt: 300.4 g/mol
InChI Key: ZGKPVKPCZOURSR-HOTGVXAUSA-N
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Description

1,3-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is a complex organic compound featuring a benzene ring substituted with two oxazoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of a benzene derivative with oxazoline precursors. One common method involves the use of 1,3-dibromobenzene as a starting material, which undergoes nucleophilic substitution with oxazoline derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The oxazoline groups can be oxidized to oxazole derivatives under specific conditions.

    Reduction: Reduction reactions can convert the oxazoline groups to amine derivatives.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazoline groups can yield oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1,3-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The oxazoline groups can form coordination complexes with metal ions, influencing various catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(benzimidazol-2-yl)benzene: Similar in structure but with benzimidazole groups instead of oxazoline.

    1,3-Bis(citraconimidomethyl)benzene: Features citraconimide groups, used in rubber vulcanization.

    1,3-Bis(9-carbazolyl)benzene: Contains carbazole groups, used in organic electronics.

Uniqueness

1,3-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its oxazoline groups, which provide distinct reactivity and coordination properties compared to other similar compounds. This uniqueness makes it valuable in specific applications, such as catalysis and material science.

Properties

IUPAC Name

(4R)-4-propan-2-yl-2-[3-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-11(2)15-9-21-17(19-15)13-6-5-7-14(8-13)18-20-16(10-22-18)12(3)4/h5-8,11-12,15-16H,9-10H2,1-4H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKPVKPCZOURSR-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=CC(=CC=C2)C3=N[C@@H](CO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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